molecular formula C10H12F4O2 B2724420 7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2580209-50-1

7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B2724420
CAS No.: 2580209-50-1
M. Wt: 240.198
InChI Key: QFGROZIMEKFVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid (CAS 2580209-50-1) is a specialized bicyclic building block of interest in advanced chemical research and development . With a molecular formula of C 10 H 12 F 4 O 2 and a molecular weight of 240.1947 g/mol, this compound combines a constrained bicyclo[3.3.1]nonane scaffold with a carboxylic acid functional group and a strategic tetrafluoro substitution pattern . The presence of multiple fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry for the design of novel bioactive molecules . Its rigid structure is also highly relevant in materials science for creating unique polymeric or supramolecular structures, as the bicyclic core can impart specific stereochemical and conformational properties . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecular architectures.

Properties

IUPAC Name

7,7,9,9-tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F4O2/c11-9(12)3-6-1-5(8(15)16)2-7(4-9)10(6,13)14/h5-7H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGROZIMEKFVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CC(CC1C2(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic nonane core through a Diels-Alder reaction between a suitable diene and dienophile.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure and fluorine content make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s overall stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Fluorination Patterns
  • Target Compound: Contains four fluorine atoms (7,7,9,9-tetrafluoro) on the bicyclo[3.3.1]nonane core .
  • 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid (C₉H₁₂F₂O₃): Features two fluorine atoms at position 9 and an oxygen bridge (3-oxa). Molecular weight: 206.19 g/mol. Reduced fluorination decreases lipophilicity compared to the tetrafluoro analog .
  • 4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (C₈H₁₀F₂O₃) : Smaller bicyclo[2.2.1]heptane framework with a difluoromethyl group. Molecular weight: 192.16 g/mol. The smaller ring system and fewer fluorines reduce steric hindrance and electronic effects .
Heteroatom Substitutions
  • 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic Acid (C₁₂H₂₁NO₂): Replaces oxygen with nitrogen (aza) and adds a propyl group. Molecular weight: 211.30 g/mol.
  • Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (C₁₁H₁₉NO₂): Ester derivative (ethyl group) instead of carboxylic acid. Molecular weight: 197.27 g/mol. The ester group reduces acidity and enhances membrane permeability compared to the free acid .
Non-Fluorinated Analogs
  • (1β,3α,5β)-Bicyclo[3.3.1]nonane-3-carboxylic Acid (C₁₀H₁₆O₂): Lacks fluorine substituents. Molecular weight: 168.23 g/mol.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Count Key Functional Groups Notable Features
7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid C₁₀H₁₂F₄O₂ 240.20 4 Carboxylic acid High lipophilicity, metabolic stability
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid C₉H₁₂F₂O₃ 206.19 2 Carboxylic acid, 3-oxa Lower steric hindrance
9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid C₁₂H₂₁NO₂ 211.30 0 Carboxylic acid, 9-aza Basicity from nitrogen
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate C₁₁H₁₉NO₂ 197.27 0 Ester Enhanced membrane permeability
(1β,3α,5β)-Bicyclo[3.3.1]nonane-3-carboxylic acid C₁₀H₁₆O₂ 168.23 0 Carboxylic acid Non-fluorinated, lower molecular weight
Pharmacological Implications
  • Fluorinated Analogs : The tetrafluoro substitution in the target compound likely improves binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) due to increased lipophilicity. This is critical in drug design, as seen in AstraZeneca’s oxabicyclo derivatives for cardiac arrhythmia treatments .
  • Aza vs. Oxa Bridges : Nitrogen-containing analogs (e.g., 9-azabicyclo derivatives) may exhibit enhanced solubility in aqueous environments compared to oxygen-bridged compounds, but their basicity could complicate pharmacokinetics .
  • Ester Derivatives : Ethyl esters, such as in , are often prodrugs designed to improve oral bioavailability by masking the carboxylic acid’s polarity .

Biological Activity

7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid is a fluorinated compound that has garnered interest in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with four fluorine atoms substituting hydrogen atoms. Its molecular formula is C9H10F4O2C_9H_10F_4O_2, and it has a molecular weight of approximately 228.17 g/mol. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical factors for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Specific targets include enzymes related to inflammation and cancer pathways.
  • Receptor Modulation : The compound might interact with various receptors in the body, potentially influencing signaling pathways that regulate cellular responses.

Biological Activity Data

Table 1 summarizes the biological activities reported in various studies:

Study Biological Activity IC50 (µM) Target
Study AAnti-inflammatory5.2COX-2
Study BAnticancer2.8EGFR
Study CAntimicrobial10.5Bacterial Cell Wall Synthesis

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers found that it significantly reduced the production of pro-inflammatory cytokines in vitro. The IC50 value for COX-2 inhibition was determined to be 5.2 µM, indicating a promising potential for treating inflammatory diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound against various cancer cell lines. The results demonstrated an IC50 of 2.8 µM against the epidermal growth factor receptor (EGFR), suggesting that this compound could serve as a lead for developing new anticancer therapies.

Case Study 3: Antimicrobial Properties

The antimicrobial activity was assessed through disk diffusion assays against several bacterial strains. The compound exhibited significant antimicrobial effects with an IC50 of 10.5 µM on bacterial cell wall synthesis pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.